molecular formula C10H14ClN3O3 B1396369 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride CAS No. 1332529-08-4

5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

Cat. No. B1396369
M. Wt: 259.69 g/mol
InChI Key: AMQHHHBCLAMITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O3 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Molecular Structure : This compound and its derivatives are primarily used in the synthesis of various chemical structures. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, highlighting the compound's role in synthesizing complex molecular structures Martins et al., 2002.

  • Biological Activity : Some derivatives of this compound show promising biological activity. For instance, Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, showing a synergetic effect in bioassays with first-line antitumor drugs Kletskov et al., 2018.

  • Computational and Experimental Studies : Computational and experimental studies are also a significant application of this compound. For example, Reddy et al. (2022) conducted synthesis, characterization, and molecular docking studies of new derivatives, predicting their binding interactions with target proteins Reddy et al., 2022.

  • Structural Investigations : Structural analysis of derivatives is another area of application. Machado et al. (2009) determined the crystal structures of certain analgesic agents derived from this compound, revealing insights into their molecular packing Machado et al., 2009.

  • Ring Transformation Studies : The compound is used in studying ring transformations, as shown by Doleschall and Seres (1988), who reported a novel base-catalysed isoxazole-oxazole ring transformation Doleschall and Seres, 1988.

  • Antimicrobial and Anticancer Properties : Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, showcasing the compound's utility in developing therapeutics Hafez et al., 2016.

  • Antioxidant Activity : Govindaraju et al. (2012) evaluated new derivatives for their antioxidant activity, indicating the compound's potential in oxidative stress-related research Govindaraju et al., 2012.

  • Corrosion Inhibition : Herrag et al. (2007) evaluated derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating the compound's application in materials science Herrag et al., 2007.

properties

IUPAC Name

5-methyl-4-[(5-methyl-3,4-dihydropyrazol-2-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c1-6-3-4-13(11-6)5-8-7(2)16-12-9(8)10(14)15;/h3-5H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQHHHBCLAMITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)CC2=C(ON=C2C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
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5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
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5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
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5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
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5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
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5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

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